3-(2-Chloro-5-methoxyphenyl)-5-methoxybenzoic acid
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Overview
Description
3-(2-Chloro-5-methoxyphenyl)-5-methoxybenzoic acid is an organic compound characterized by the presence of chloro and methoxy substituents on a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-5-methoxyphenyl)-5-methoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-methoxyphenylboronic acid and 5-methoxybenzoic acid.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the boronic acid with the benzoic acid derivative. This reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in an organic solvent like tetrahydrofuran.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up of the Suzuki-Miyaura Coupling: The reaction conditions are optimized for large-scale production, ensuring efficient use of catalysts and reagents.
Continuous Flow Chemistry: This method can be employed to enhance the efficiency and safety of the synthesis process by allowing for continuous production and minimizing the risk of hazardous reactions.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-5-methoxyphenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro substituent can be reduced to a hydrogen atom, resulting in the formation of a methoxybenzoic acid derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.
Major Products
The major products formed from these reactions include:
Oxidation: 3-(2-Chloro-5-formylphenyl)-5-methoxybenzoic acid.
Reduction: 3-(2-Hydroxy-5-methoxyphenyl)-5-methoxybenzoic acid.
Substitution: 3-(2-Amino-5-methoxyphenyl)-5-methoxybenzoic acid.
Scientific Research Applications
3-(2-Chloro-5-methoxyphenyl)-5-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-5-methoxyphenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methoxybenzoic acid: Lacks the additional methoxy group on the benzoic acid core.
3-(2-Chloro-4-methoxyphenyl)-5-methoxybenzoic acid: Differs in the position of the methoxy group on the phenyl ring.
3-(2-Chloro-5-methylphenyl)-5-methoxybenzoic acid: Contains a methyl group instead of a methoxy group.
Uniqueness
3-(2-Chloro-5-methoxyphenyl)-5-methoxybenzoic acid is unique due to the specific arrangement of chloro and methoxy substituents, which can influence its reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(2-chloro-5-methoxyphenyl)-5-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-19-11-3-4-14(16)13(8-11)9-5-10(15(17)18)7-12(6-9)20-2/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJANZXRHNFHGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691028 |
Source
|
Record name | 2'-Chloro-5,5'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50691028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261956-07-3 |
Source
|
Record name | 2'-Chloro-5,5'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50691028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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